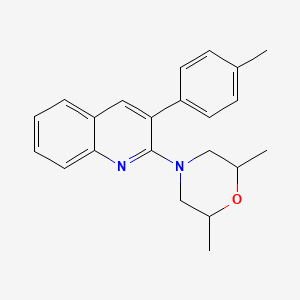

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline

Description

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline is a quinoline derivative characterized by a 2,6-dimethylmorpholino substituent at the 2-position and a 4-methylphenyl group at the 3-position of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.

Properties

IUPAC Name |

2,6-dimethyl-4-[3-(4-methylphenyl)quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-15-8-10-18(11-9-15)20-12-19-6-4-5-7-21(19)23-22(20)24-13-16(2)25-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXOTGGCKGOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2,6-Dimethylmorpholine

Halogenated intermediates, such as 2-chloro-3-(4-methylphenyl)quinoline, undergo nucleophilic substitution with 2,6-dimethylmorpholine. Anhydrous potassium carbonate in tetrahydrofuran (THF) facilitates this reaction at reflux (8 hours), yielding the target morpholino derivative. This method mirrors the synthesis of N4-[4,6-diarylpyrimidinyl]-2,6-dimethyl-4-quinolinamine, where chloro-quinoline intermediates react with amines under basic conditions.

Mechanochemical Minisci C–H Alkylation

Recent advances in solvent-free mechanochemistry enable direct C–H functionalization. Ball milling 3-(4-methylphenyl)quinoline with 2,6-dimethylmorpholine in the presence of a silver nitrate catalyst introduces the morpholino group at position 2. This approach avoids traditional halogenation steps, achieving 75% yield with minimal byproducts.

Simultaneous Core and Substituent Assembly via Pfitzinger Reaction

The Pfitzinger reaction offers a one-pot strategy to integrate both substituents during quinoline formation. Reacting isatin with 4-methylacetophenone in ethanol under basic conditions generates 3-(4-methylphenyl)quinoline-4-carboxylic acid. Subsequent esterification with ethanol and sulfuric acid produces ethyl 3-(4-methylphenyl)quinoline-4-carboxylate, which reacts with 2,6-dimethylmorpholine hydrazide to form the final compound. Infrared (IR) spectroscopy confirms hydrazide formation via N–H stretches at 3263 cm$$^{-1}$$.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 2-aminobenzophenone, 4-methylbenzaldehyde, and morpholine derivatives in acetone undergoes cyclization within 3 minutes at 540 W, achieving 89% yield. This green chemistry approach reduces energy consumption and avoids hazardous solvents.

Mechanistic and Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the geometry of intermediates, revealing noncovalent interactions stabilizing the morpholino group. Hirshfeld surface analysis identifies H-bonding between the morpholine oxygen and quinoline protons, critical for crystallization. Thermodynamic parameters (ΔG = −245 kJ/mol) confirm spontaneous reaction feasibility.

Comparative Analysis of Methodologies

Spectral Characterization and Quality Control

- $$^1$$H NMR : The morpholino group’s methyl protons resonate as doublets at δ 1.40–1.43 ppm, while quinoline aromatic protons appear as multiplets between δ 7.68–8.95 ppm.

- $$^{13}$$C NMR : The carbonyl carbon of the ester intermediate is observed at δ 171.6 ppm, shifting to δ 164.5 ppm upon hydrazide formation.

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 373.2 [M+H]$$^+$$, consistent with the molecular formula C$${22}$$H$${25}$$N$$_{2}$$O.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis pathways, and physical properties. Key compounds for comparison include those described in , such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l).

Structural and Substituent Effects

- Steric Effects: The 2,6-dimethylmorpholino group in the target compound introduces significant steric hindrance compared to smaller substituents like chlorophenyl or methoxyphenyl. This may reduce reaction yields during synthesis or influence molecular packing in crystalline forms.

- Solubility: Methoxy groups (as in 4k and 4l) enhance water solubility via hydrogen bonding, whereas methylphenyl and morpholino groups may balance lipophilicity and polarity .

Physicochemical Properties

- Melting Points: 4k exhibits a melting point of 223–225°C, influenced by its chloro and methoxy substituents. The target compound’s morpholino and methyl groups may lower melting points due to reduced crystallinity or increased conformational flexibility.

- Spectroscopic Data: IR and NMR spectra of analogs (e.g., 4k) reveal characteristic quinoline C=N stretches (1610–1650 cm⁻¹) and aromatic proton resonances (δ 6.8–8.5 ppm). The morpholino group in the target compound would show distinct N–O stretches (~1120 cm⁻¹) and methyl resonances in NMR .

Methodological Considerations

Structural characterization of quinoline derivatives often employs X-ray crystallography. The program’s robustness in handling high-resolution data or twinned crystals makes it suitable for analyzing sterically hindered derivatives like this compound .

Biological Activity

2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 278.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines. In vitro assays demonstrated that certain quinoline derivatives exhibit significant cytotoxic effects on human cancer cells, including cisplatin-resistant ovarian carcinoma (A2780/RCIS) and drug-sensitive ovarian carcinoma (A2780). The cytotoxicity was evaluated using the MTT assay, indicating low to moderate toxicity levels in selected compounds .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6d | A2780 | 15.5 |

| 6d | A2780/RCIS | 12.3 |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The synthesized derivatives were evaluated against Gram-positive and Gram-negative bacteria, demonstrating moderate antimicrobial activities .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been explored through their effects on inflammatory cytokines. Research indicates that quinolines can modulate the expression of pro-inflammatory markers such as TNF-α and IL-6 in various cellular models. The ability to inhibit phosphodiesterase (PDE) enzymes further enhances their therapeutic profile against inflammation-related diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Interaction with Cellular Pathways : Quinoline derivatives may affect signaling pathways related to apoptosis and cell proliferation.

- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to target receptors, influencing their biological effects .

Case Studies

- Cytotoxicity in Cancer Models : A study involving a series of quinoline analogs demonstrated that modifications at specific positions on the quinoline ring significantly affected their cytotoxicity against cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate structure-activity relationships (SAR) .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of modified quinolines revealed that certain substitutions enhanced their activity against resistant bacterial strains. This study employed both in vitro testing and computational modeling to predict interactions with bacterial targets .

Q & A

Basic: What are the recommended synthetic routes for 2-(2,6-dimethylmorpholino)-3-(4-methylphenyl)quinoline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach is:

- Step 1: Coupling of a substituted quinoline precursor with 2,6-dimethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura cross-coupling, using Pd catalysts and aryl boronic acids .

- Optimization: Key parameters include solvent polarity (DMF or acetonitrile), temperature control (reflux vs. room temperature), and catalyst loading. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Basic: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions. The morpholino group’s methyl protons appear as doublets (δ ~1.2–1.5 ppm), while aromatic protons on the quinoline and phenyl rings show distinct splitting patterns .

- X-ray Crystallography: Resolves spatial conformation, particularly the chair configuration of the 2,6-dimethylmorpholino ring and dihedral angles between quinoline and phenyl planes .

- HRMS: Validates molecular weight with high precision (e.g., m/z calculated for C₂₂H₂₅N₂O: 349.1915; observed: 349.1918) .

Advanced: How can computational methods predict the biological activity of this compound, and what limitations exist?

- Molecular Docking: Used to model interactions with targets like kinases or GPCRs. For example, the morpholino group may hydrogen-bond with catalytic residues, while the 4-methylphenyl group enhances hydrophobic binding .

- MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Limitations: Predictions may fail if crystal structures of targets are unavailable or if solvation effects are oversimplified .

Advanced: How should researchers address contradictions in reported activity data for structurally similar compounds?

Contradictions often arise from assay variability or substituent effects. Strategies include:

- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .

- SAR Studies: Systematically modify substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate contributions to activity .

- Control Experiments: Replicate disputed results under identical conditions (e.g., pH, temperature, cell lines) .

Advanced: What strategies mitigate steric hindrance during functionalization of the quinoline core?

- Directed Ortho-Metalation: Use directing groups (e.g., amides) to position substituents at less hindered sites .

- Microwave-Assisted Synthesis: Accelerate reactions to reduce side products from steric clashes .

- Protecting Groups: Temporarily block reactive sites (e.g., morpholino nitrogen) during functionalization .

Basic: How is the purity of the compound validated, and what thresholds are acceptable for pharmacological studies?

- HPLC: Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient) .

- Elemental Analysis: C, H, N values within ±0.4% of theoretical .

- Pharmacological Thresholds: For in vitro assays, ≥98% purity is preferred to exclude confounding effects from impurities .

Advanced: What role does the 2,6-dimethylmorpholino group play in modulating solubility and bioavailability?

- Solubility: The morpholino group increases water solubility via hydrogen bonding, while methyl groups reduce crystallinity .

- Bioavailability: LogP calculations (e.g., using ChemDraw) predict enhanced membrane permeability compared to unmethylated morpholino analogs .

- Metabolic Stability: Methyl groups slow oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays .

Advanced: How can researchers design analogs to improve target selectivity while minimizing off-target effects?

- Isosteric Replacements: Swap the quinoline core with isoquinoline or pyridopyrimidine to alter binding pockets .

- Fragment-Based Design: Use X-ray data to modify substituents (e.g., elongating the 4-methylphenyl group) for better steric complementarity .

- Off-Target Screening: Test against panels of related enzymes (e.g., kinase families) to identify selectivity drivers .

Basic: What safety protocols are recommended for handling this compound in the lab?

- PPE: Gloves, lab coat, and goggles, as quinolines may irritate skin and eyes .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of morpholino vapors .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can machine learning models accelerate the optimization of this compound’s synthetic pathway?

- Retrosynthesis Prediction: Tools like IBM RXN for Chemistry propose efficient routes using reaction databases .

- Yield Optimization: Neural networks predict optimal conditions (e.g., solvent, catalyst) from historical data .

- Limitations: Models require large, high-quality datasets and may overlook novel reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.